molecular formula C11H22N2O4 B14704784 2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate CAS No. 22131-24-4

2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate

Cat. No.: B14704784
CAS No.: 22131-24-4
M. Wt: 246.30 g/mol
InChI Key: PMEBEBFMHFRYOR-UHFFFAOYSA-N
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Description

2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C10H20N2O4 It belongs to the class of carbamates, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate typically involves the reaction of 2-(1-ethylpropyl)-2-methyl-1,3-propanediol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .

Industrial Production Methods

Industrial production methods for carbamates often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere . This method allows for high purity products through simple filtration.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is crucial in its potential use as a pharmaceutical agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its branched alkyl groups contribute to its unique physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

22131-24-4

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-3-ethyl-2-methylpentyl] carbamate

InChI

InChI=1S/C11H22N2O4/c1-4-8(5-2)11(3,6-16-9(12)14)7-17-10(13)15/h8H,4-7H2,1-3H3,(H2,12,14)(H2,13,15)

InChI Key

PMEBEBFMHFRYOR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)(COC(=O)N)COC(=O)N

Origin of Product

United States

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